7-Methyl-2,3-dihydroquinolin-4(1H)-one
Overview
Description
7-Methyl-2,3-dihydroquinolin-4(1H)-one, also known as N-methyl-pyrido[4,3-b]indol-4-one, is a chemical compound with the molecular formula C10H11NO. It is a heterocyclic compound that is part of the tetrahydroquinolines .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of palladium on activated charcoal and maleic acid in ethanol . Another method involves the use of trifluoroacetic acid for heating . Other methods involve multi-step reactions with various reagents .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom. The molecular weight is 161.2 g/mol.Chemical Reactions Analysis
The chemical reactions of this compound are complex and involve multiple steps. For example, one reaction involves the use of sodium hydroxide and sulfuric acid . The reaction conditions include heating at 80° C. for 7 hours .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point that is not specified in the available resources . The compound has a molecular weight of 161.2 g/mol.Scientific Research Applications
Antitumor Activities
Several studies have focused on the antitumor properties of compounds structurally related to "7-Methyl-2,3-dihydroquinolin-4(1H)-one." For instance, a study on "7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one" and its analogs demonstrated significant anticancer activities, inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature without obvious signs of toxicity. These compounds, with their novel tubulin-binding tumor-vascular disrupting capabilities, represent a promising class of anticancer agents (Cui et al., 2017). Similarly, a series of 7-amino-4-methylquinolin-2(1H)-one derivatives were synthesized and showed selective anticancer activity against various cancer cell types (Kubica et al., 2018).
Antimicrobial and DNA Protection
Novel 2,4-dihydroxyquinoline derived disazo dyes, related in structure, have demonstrated antimicrobial, anticancer, and DNA protection activities. These compounds showed particular effectiveness against Gram-positive bacteria and a high capacity for DNA binding, suggesting potential as drugs or drug additives (Şener et al., 2018).
Green Chemistry Applications
Research into eco-friendly synthesis methods for dihydroquinazolin-4(1H)-ones, including the use of ionic liquids without additional catalysts, has demonstrated high yields and efficiency. Such methodologies contribute to greener and more sustainable chemical synthesis practices (Chen et al., 2007).
Synthesis and Structural Studies
The synthesis and crystal structure of related compounds, such as 6,7,8-Trimethoxy-1-(4-methoxy-3-nitrophenyl)-4-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline, have been extensively studied. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields (Zhu et al., 2011).
Electrophilic Substitution and N-Methylation
Investigations into the N-methylation of quinolines using CO2 and H2 have shown high yields and selectivity. Such studies expand the toolkit for synthesizing N-methyl-tetrahydroquinolines, a class of chemicals with various useful properties (He et al., 2017).
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWWRJNHWRYMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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